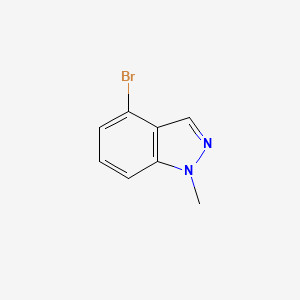

4-Bromo-1-methyl-1H-indazole

描述

Overview of Indazole Heterocycles in Organic Chemistry

Indazole, also known as benzopyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. nih.govnih.gov This fusion results in a 10π electron aromatic system, which imparts unique chemical properties. jmchemsci.comresearchgate.net The indazole core is a key component in numerous synthetic compounds that exhibit a wide array of pharmacological activities, making it a privileged scaffold in drug discovery. nih.govnih.govmdpi.com While rarely found in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) isolated from plant sources, synthetic indazole derivatives are prominent in medicinal chemistry. nih.govwikipedia.org

The fundamental structure of indazole (C₇H₆N₂) consists of a five-membered pyrazole ring fused to a six-membered benzene ring. nih.govresearchgate.net The arrangement of the two nitrogen atoms within the pyrazole portion of the molecule is a defining characteristic. The numbering of the indazole ring system begins at the nitrogen atom bearing a hydrogen (or a substituent) in the pyrazole ring, labeling it as position 1, and the adjacent nitrogen as position 2. researchgate.net This structure is amphoteric, meaning it can be protonated to form an indazolium cation or deprotonated to yield an indazolate anion. wikipedia.org

Table 1: Structural and Chemical Identity of 4-Bromo-1-methyl-1H-indazole

| Property | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol moldb.com |

| CAS Number | 365427-30-1 moldb.comontosight.ai |

| Core Structure | Indazole (fused benzene and pyrazole rings) ontosight.ai |

| Substituents | Bromine at position 4, Methyl group at position 1 cymitquimica.com |

A critical aspect of indazole chemistry is annular tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.net Indazoles primarily exist in two tautomeric forms: 1H-indazole and 2H-indazole (also known as isoindazole). nih.govnih.gov The position of the substituent on the nitrogen atom determines which tautomer is present. For instance, in this compound, the methyl group on the nitrogen at position 1 locks the molecule into the 1H-tautomer form.

In unsubstituted indazoles, the 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govresearchgate.net The tautomeric equilibrium can be influenced by factors such as the solvent and the nature of substituents on the ring. researchgate.net The distinction between these tautomers is significant as it affects the molecule's physical, chemical, and biological properties. nih.gov Spectroscopic methods, particularly ¹³C NMR, are effective for distinguishing between the 1H and 2H forms. jmchemsci.com

The indazole ring system is aromatic, containing a delocalized 10π electron system that confers considerable stability. jmchemsci.comresearchgate.netbeilstein-journals.org This aromaticity is a result of the fusion of the 6π electron benzene ring and the pyrazole ring, which contributes the remaining electrons to satisfy Hückel's rule. beilstein-journals.org The fusion of the two rings maintains the 2D aromaticity of both components. beilstein-journals.org

The electronic properties of the indazole ring are influenced by the two nitrogen atoms, which act as electron-withdrawing groups. This affects the reactivity of the molecule. In the case of this compound, the bromine atom at the 4-position further modifies the electronic landscape. Bromine is electron-withdrawing via induction but can also donate electrons through resonance, creating a complex electronic profile that dictates the compound's reactivity in further chemical synthesis. vulcanchem.com

Historical Context of Indazole Research

The study of indazoles dates back to the work of Emil Fischer, who was the first to define the structure as a pyrazole ring fused to a benzene ring. nih.govjmchemsci.comresearchgate.net Much of the foundational research on indazoles was conducted in the 1920s. researchgate.net For many years, these compounds were primarily of academic interest. However, over the past few decades, research into indazoles has intensified dramatically, driven by the discovery of their significant and diverse biological activities. nih.govresearchgate.net This has led to the development of numerous indazole-containing compounds with applications in medicine and agrochemicals. researchgate.net Several FDA-approved drugs, such as the anti-cancer agents Axitinib and Niraparib, and the anti-inflammatory drug Benzydamine, feature the indazole scaffold, highlighting its importance in modern pharmacology. nih.govnih.gov

Rationale for Focusing on this compound

The specific focus on this compound stems from its role as a versatile chemical intermediate. ontosight.ai The strategic placement of the bromine atom and the methyl group makes it a valuable building block for the synthesis of more complex, often biologically active, molecules. chemimpex.com The bromine atom, in particular, serves as a reactive handle, allowing for the introduction of various functional groups through cross-coupling reactions. cymitquimica.comvulcanchem.com This positions the compound as a key starting material in pharmaceutical and materials science research. chemimpex.com

Halogenation is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. researchgate.net Introducing halogen atoms, such as bromine, into a molecule can significantly improve its potency, selectivity, metabolic stability, and ability to cross cell membranes (lipophilicity). nih.govnumberanalytics.com

The utility of halogens extends beyond simple steric or electron-withdrawing effects. They can participate in "halogen bonding," a specific type of non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region on a biological target like a protein. nih.govacs.org This interaction can be crucial for improving the binding affinity and selectivity of a drug. nih.gov The presence of the bromine atom in this compound thus provides a strategic advantage for designing new therapeutic agents by enabling these beneficial interactions and serving as a key point for synthetic modification. cymitquimica.comchemimpex.com

Significance of N-Methylation in Indazole Derivatives

The process of N-methylation, the addition of a methyl group to one of the nitrogen atoms in the indazole ring, is a critical structural modification that significantly influences the compound's chemical and biological properties. The position of methylation, whether on the N-1 or N-2 atom, results in two different isomers with distinct characteristics. rsc.org

From a thermodynamic perspective, the 1H-tautomer is generally more stable than the 2H-tautomer. researchgate.net Experimental and theoretical results indicate that 1-methylindazole (B79620) is approximately 3.2 kcal/mol more stable than 2-methylindazole. researchgate.net The regioselectivity of N-alkylation is a key area of synthetic research, as controlling whether the alkyl group attaches to the N-1 or N-2 position is crucial for creating the desired biologically active molecule. beilstein-journals.org The choice of reagents and the presence of other substituents on the indazole ring can direct the methylation to a specific nitrogen atom. beilstein-journals.org

In terms of biological activity, N-methylation can have a profound impact. Studies comparing 3-aryl-1H-indazoles with their N-methylated counterparts (N-methyl-3-aryl-indazoles) have shown that the N-methyl derivatives can be more potent anticancer agents. mdpi.com For example, against HCT-116 and MDA-MB-231 cancer cell lines, the N-methylated versions of several indazole compounds exhibited significantly greater cytotoxic activities. mdpi.com This suggests that the N-methyl group can play a crucial role in the molecule's interaction with its biological target.

Table 2: Comparison of Anticancer Activity (IC₅₀ in µM) for Indazole Derivatives

| Compound | Non-Methylated (HCT-116) | N-Methylated (HCT-116) | Non-Methylated (MDA-MB-231) | N-Methylated (MDA-MB-231) | Source |

|---|---|---|---|---|---|

| 5c | >50 | 1.8 ± 0.2 | >50 | 2.1 ± 0.3 | mdpi.com |

| 5d | >50 | 7.2 ± 0.6 | >50 | 8.3 ± 0.7 | mdpi.com |

| 5i | >50 | 6.5 ± 0.5 | >50 | 7.6 ± 0.6 | mdpi.com |

Overview of Current Research Trends in Indazole Derivatives

Research into indazole derivatives remains a vibrant and rapidly evolving field, driven by their proven value as pharmacophores and their wide-ranging biological activities. researchgate.netnih.gov Several key trends currently dominate the landscape of indazole chemistry.

A primary focus of current research is the development of indazole-based kinase inhibitors for cancer therapy. nih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov Scientists are designing and synthesizing indazole derivatives to selectively target specific kinases such as VEGFR, FGFR, and EGFR. nih.govmdpi.com For instance, a series of indazole-pyrimidine based derivatives were developed as potent VEGFR-2 inhibitors. nih.gov Similarly, other research has focused on creating 1H-indazole-3-amine derivatives as inhibitors of FGFR1 and FGFR2. nih.gov

Another significant trend is the exploration of indazoles as antimicrobial agents. nih.govmdpi.com Researchers have reported indazole derivatives with activity against bacteria, fungi, and protozoa. mdpi.com Some studies focus on creating dual-action agents, such as 2,3-diphenyl-2H-indazole derivatives that exhibit both antiprotozoal activity against G. intestinalis and inhibitory action against the COX-2 enzyme, which is involved in inflammation. mdpi.com

The development of novel and efficient synthetic methodologies for the indazole scaffold is also a major research area. researchgate.net Scientists are creating new protocols, including metal-free reactions and ultrasound-assisted synthesis, to produce indazole derivatives more efficiently, with higher yields, and under more environmentally friendly conditions. researchgate.net

Beyond medicine, indazole derivatives are being investigated for their potential in material science. chemimpex.com Their unique electronic properties make them candidates for the development of advanced materials like organic semiconductors. chemimpex.com

Table 3: Selected Research on Indazole Derivatives and Their Biological Targets

| Derivative Class | Biological Target/Application | Research Focus | Source(s) |

|---|---|---|---|

| Indazole-pyrimidine derivatives | VEGFR-2 | Kinase inhibition for cancer treatment | nih.govnih.gov |

| 1H-Indazole-3-carboxamides | GSK-3 | Kinase inhibition | nih.gov |

| 2,3-Diphenyl-2H-indazoles | G. intestinalis, COX-2 | Dual antiprotozoal and anti-inflammatory agents | mdpi.com |

| 3-Chloro-6-nitro-1H-indazoles | Leishmania species | Antileishmanial agents | nih.gov |

| 5-(2,6-difluorophenyl)-3-(pyrazin-2-yl)-1H-indazoles | Pim-1, Pim-2, Pim-3 | Kinase inhibition for cancer treatment | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUSISHVASVOBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626449 | |

| Record name | 4-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365427-30-1 | |

| Record name | 4-Bromo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 1 Methyl 1h Indazole and Its Precursors

Retrosynthetic Analysis of 4-Bromo-1-methyl-1H-indazole

A logical retrosynthetic approach to this compound begins with the disconnection of the methyl group at the N1 position. This reveals the precursor, 4-Bromo-1H-indazole. Subsequently, disconnection of the bromine atom at the C4 position points to the parent 1H-indazole ring as a key starting material. The synthesis of the indazole core itself can be approached through various classical and modern synthetic strategies.

A plausible synthetic pathway, therefore, involves the initial synthesis of the 1H-indazole scaffold, followed by regioselective bromination at the C4 position to yield 4-Bromo-1H-indazole. The final step would then be the methylation of the N1 position to afford the target molecule, this compound. ontosight.ai

Established Synthetic Routes to Indazole Core Structures

The construction of the indazole ring system is a well-established area of organic synthesis, with numerous methods developed to achieve this bicyclic aromatic heterocycle. These methods can be broadly categorized into strategies focusing on carbon-nitrogen bond formation and ring closure reactions.

Carbon-Nitrogen Bond Formation Strategies

The formation of key carbon-nitrogen (C-N) bonds is central to many indazole syntheses. Copper-catalyzed multicomponent reactions have emerged as a powerful tool. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I), facilitates the formation of both C-N and nitrogen-nitrogen (N-N) bonds to construct the 2H-indazole ring system. nih.govorganic-chemistry.org This method is noted for its broad substrate scope and tolerance of various functional groups. nih.govorganic-chemistry.org

Another approach involves the reaction of 2-formylphenylboronic acids with diazodicarboxylates, catalyzed by copper(II) acetate, to form a C-N bond, which is then followed by a ring closure step. rsc.orgrsc.org Transition-metal-catalyzed C-H amination reactions also represent a significant strategy for indazole synthesis. wiley.com

Ring Closure Reactions

Ring closure reactions are the final and critical step in forming the bicyclic indazole structure. These can be induced by various means, including acid or base catalysis. In the synthesis involving 2-formylphenylboronic acids, the ring closure of the intermediate is promoted by either acid or base. rsc.orgrsc.org

Other classical methods for synthesizing the 1H-indazole core include the diazotization of o-toluidine (B26562) followed by ring closure. chemicalbook.com Reductive cyclization is another key strategy; for example, 2-nitrobenzaldehyde (B1664092) can be condensed with malonic acid and ammonium (B1175870) formate, followed by a reductive cyclization to form an indazole derivative. chemicalbook.com Furthermore, intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines is a documented route to 1H-indazoles. researchgate.net Free radical cyclizations, such as the 5-endo closure of aryl radicals onto an azo group, also provide a pathway to the indazole ring system. cdnsciencepub.com

Green Chemistry Approaches in Indazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles, aiming for more environmentally benign processes. benthamdirect.comingentaconnect.com These approaches often focus on the use of greener solvents, catalyst recyclability, and energy efficiency.

One notable green method involves a copper(I) oxide nanoparticle-catalyzed one-pot, three-component reaction in polyethylene (B3416737) glycol (PEG) as a green solvent. organic-chemistry.org This method avoids the use of ligands and produces 2H-indazoles in good yields. organic-chemistry.orgacs.org Another sustainable approach utilizes visible light-induced, metal-free deoxygenative cyclization of o-carbonyl azobenzenes to produce 2H-indazoles. rsc.org This photochemical method is efficient and has a broad substrate scope. rsc.org Ultrasound-assisted synthesis has also been explored as a green technique, for example, in the aerobic oxidative coupling of thiols to disulfides, showcasing its potential for broader application in heterocyclic synthesis. researchgate.net

Specific Synthesis of 4-Bromo-1H-indazole (Precursor)

The synthesis of the direct precursor, 4-Bromo-1H-indazole, typically involves the bromination of the pre-formed 1H-indazole ring. The regioselectivity of this electrophilic substitution is a key consideration.

Bromination Strategies for Indazole Scaffolds

The bromination of indazoles can be achieved using various brominating agents and conditions. The position of bromination is influenced by the directing effects of the existing substituents on the indazole ring. For instance, the bromination of 4-substituted 1H-indazoles with N-bromosuccinimide (NBS) has been shown to regioselectively occur at the C7 position. nih.gov

In other cases, bromination can occur at the C3, C5, or other positions depending on the reaction conditions and the substitution pattern of the indazole. nih.govresearchgate.net For example, an ultrasound-assisted bromination of indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been developed for site-specific bromination at the C3 position. nih.gov Visible-light photoredox catalysis has also been employed to enhance the bromination of indazoles. researchgate.net The synthesis of 4-Bromo-1H-indazole specifically can be achieved from 3-Bromo-2-methylaniline through a sequence of reactions. chemicalbook.com

Table of Synthetic Parameters for Indazole Bromination

| Brominating Agent | Catalyst/Conditions | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | - | C7 (on 4-substituted indazoles) | nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ultrasound | C3 | nih.gov |

| N-Bromosuccinimide (NBS) | Visible-light photoredox catalysis | C3 | researchgate.net |

Regioselectivity in Bromination

The synthesis of this compound typically commences with the bromination of a suitable precursor, most commonly 1H-indazole itself. The regioselectivity of this electrophilic substitution is a critical aspect, as the indazole ring possesses multiple reactive carbon centers. Direct bromination of unsubstituted 1H-indazole can lead to a mixture of isomers, with the substitution pattern being highly dependent on the reaction conditions and the brominating agent used.

Research has shown that the C3, C5, and C7 positions of the indazole ring are generally more susceptible to electrophilic attack. However, achieving selective bromination at the C4 position often requires specific strategies. For instance, the presence of directing groups on the indazole ring can significantly influence the position of bromination. Studies have reported the regioselective C7-bromination of 4-substituted 1H-indazoles, indicating that a substituent at the C4 position can direct the incoming electrophile to the C7 position. nih.gov Conversely, achieving substitution at the C4 position may necessitate the use of a starting material that already contains a directing group or employs a multi-step synthetic sequence.

One approach to obtaining 4-bromo-1H-indazole involves the use of N-bromosuccinimide (NBS) as the brominating agent. The choice of solvent and temperature can play a crucial role in controlling the regioselectivity. For example, the bromination of 1-methylindole (B147185) with bromine in acetic acid has been shown to selectively yield the 4-bromo derivative due to the directing effect of the methyl group and the indole (B1671886) nitrogen. While this applies to the indole system, similar principles of electronic and steric control are relevant for indazoles. In some cases, initial bromination at a different position, followed by isomerization or a subsequent reaction sequence, might be employed to arrive at the desired 4-bromo-1H-indazole precursor. A patented method for preparing 4-bromo-5-methyl-1H-indazole involves a multi-step process starting from a substituted benzene (B151609) derivative, highlighting the complexity of achieving specific substitution patterns on the indazole core. google.com

N-Methylation of 4-Bromo-1H-indazole to this compound

Once 4-bromo-1H-indazole is obtained, the subsequent step is N-methylation. This reaction is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring, leading to the potential formation of two regioisomers: this compound and 4-bromo-2-methyl-2H-indazole. The regioselectivity of this alkylation is a well-studied area, with the outcome being highly sensitive to the reaction conditions. beilstein-journals.orgresearchgate.net

The alkylation of the indazole anion, formed upon deprotonation with a base, can occur at either nitrogen. The N1-substituted indazole is generally the thermodynamically more stable isomer, while the N2-substituted isomer is often kinetically favored. nih.gov The distribution of the N1 and N2 products is influenced by a combination of electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions employed. researchgate.netnih.gov For instance, electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome of the alkylation.

The choice of base, solvent, and temperature has a profound impact on the ratio of N1 to N2 methylated products. Generally, the use of stronger bases and polar aprotic solvents tends to favor the formation of the N1 isomer. For example, using sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) often leads to a higher proportion of the N1-alkylated product. nih.gov In contrast, Mitsunobu conditions have been shown to favor the formation of the N2 regioisomer. nih.gov

A study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate demonstrated that treating the indazole with isopropyl iodide in DMF with sodium hydride resulted in a mixture of N1 and N2 products. nih.gov However, by carefully selecting the reaction conditions, such as using cesium carbonate as the base in dioxane, a high yield of the N1-substituted product can be achieved. beilstein-journals.orgnih.gov

The following interactive data table summarizes various reaction conditions reported for the N-methylation of substituted bromo-indazoles, illustrating the impact on the N1/N2 isomer ratio.

| Starting Material | Methylating Agent | Base | Solvent | Temperature | N1:N2 Ratio | Reference |

| 6-Bromo-1H-indazol-4-amine | Iodomethane | NaH | THF | 0°C | N1 major | |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | Not specified | 38:46 | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl tosylate | Cs₂CO₃ | Dioxane | 90°C | High N1 selectivity | nih.gov |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methanol | Triphenylphosphine/DEAD | THF | 50°C | High N2 selectivity | nih.gov |

This table is populated with representative data from the cited literature and is not exhaustive.

While traditional alkylation methods using stoichiometric amounts of base and alkylating agents are common, catalytic approaches for N-methylation are gaining attention due to their efficiency and sustainability. These methods often employ a catalyst to facilitate the methylation reaction, potentially with milder reagents and conditions. For instance, catalytic N-methylation of amines and other heterocycles has been achieved using various metal catalysts. While specific examples for the catalytic N-methylation of 4-bromo-1H-indazole are not extensively detailed in the provided search results, general methods for the catalytic N-methylation of amines using reagents like dimethyl sulfoxide (B87167) in the presence of an iron catalyst have been reported. Such catalytic systems could potentially be adapted for the regioselective methylation of indazoles, offering a more atom-economical and environmentally friendly synthetic route.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of 4-Bromo-1-methyl-1H-indazole. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the N-1 methylation and the position of the bromine substituent on the indazole core.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons and the N-methyl group. The N-methyl group typically appears as a sharp singlet, with its chemical shift influenced by the heterocyclic ring system. In one study, the methyl peak for a derivative was noted at 4.10 ppm. nih.gov The aromatic region shows signals for the protons on the benzene (B151609) portion of the indazole ring (H-5, H-6, and H-7) and the proton at the 3-position (H-3). The H-3 proton is expected to be a singlet, while the benzenoid protons will exhibit coupling patterns (doublets and triplets) characteristic of a trisubstituted benzene ring. For instance, in a related synthetic study, the H-3 proton of a derivative appeared as a singlet at 8.01 ppm, with other aromatic protons resonating between 6.97 and 7.37 ppm. nih.gov

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-3 | ~8.0 | Singlet (s) | Proton on the pyrazole (B372694) ring. |

| H-7 | ~7.3-7.6 | Doublet (d) | Coupled to H-6. |

| H-6 | ~7.2-7.4 | Triplet (t) or Doublet of Doublets (dd) | Coupled to H-5 and H-7. |

| H-5 | ~7.3-7.5 | Doublet (d) | Coupled to H-6. |

| N-CH₃ | ~4.1 | Singlet (s) | Protons of the N-methyl group. nih.gov |

This table presents expected values based on typical spectra of related indazole compounds. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further structural confirmation by showing the expected number of carbon signals. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the substituents and the nature of the heterocyclic ring. The carbon atom bonded to bromine (C-4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The N-methyl carbon will appear in the aliphatic region, while the other seven carbons will be in the aromatic region.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-3 | 130-140 |

| C-3a | 120-125 |

| C-4 | 95-105 |

| C-5 | 120-130 |

| C-6 | 120-125 |

| C-7 | 110-120 |

| C-7a | 140-145 |

| N-CH₃ | 30-35 |

This table presents expected chemical shift ranges based on general principles and data for analogous indazole structures. savemyexams.com

Two-dimensional NMR experiments are essential for the definitive assignment of the this compound structure and to distinguish it from other possible isomers, such as 4-Bromo-2-methyl-2H-indazole.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the N-1 regiochemistry. A key correlation is expected between the protons of the N-methyl group and the C-3 and C-7a carbons of the indazole ring. This three-bond (³J) correlation confirms that the methyl group is attached to the N-1 position. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides through-space correlations. A NOESY spectrum would be expected to show a correlation between the N-methyl protons and the H-7 proton, indicating their spatial proximity and confirming the N-1 substitution. googleapis.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network of the aromatic protons. Correlations would be observed between H-5 and H-6, and between H-6 and H-7, confirming their adjacent positions on the benzene ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

| 2D Experiment | Key Expected Correlation | Information Provided |

| HMBC | N-CH ₃ ↔ C -3 / C -7a | Confirms N-1 methylation. |

| NOESY | N-CH ₃ ↔ H -7 | Confirms N-1 regioisomer through spatial proximity. |

| COSY | H -5 ↔ H -6 ↔ H -7 | Establishes connectivity of the benzenoid protons. |

| HSQC | H -3 ↔ C -3; H -5 ↔ C -5, etc. | Assigns carbon signals based on proton assignments. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, and to gain further structural information from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₈H₇BrN₂. amazonaws.com HRMS is capable of confirming this elemental composition with high precision (typically within 5 ppm). nih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, which will show two peaks of nearly equal intensity (M⁺ and M⁺+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Parameter | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Monoisotopic Mass | 210.9898 u |

| [M+H]⁺ Calculated | 211.9976 u |

| Isotopic Pattern | M⁺ and M⁺+2 peaks in ~1:1 ratio |

Electron Ionization (EI) mass spectrometry reveals the fragmentation pattern of the molecule, which provides additional structural evidence. The mass spectrum of this compound is expected to show a prominent molecular ion peak. Common fragmentation pathways for related bromo-heterocyclic compounds include the loss of the bromine atom and fragmentation of the heterocyclic ring. pressbooks.pub

Key expected fragments include:

[M-Br]⁺: Loss of a bromine radical from the molecular ion.

[M-CH₃]⁺: Loss of a methyl radical.

[M-HCN]⁺: Loss of hydrogen cyanide from the pyrazole ring, a common fragmentation pathway for N-heterocycles.

The relative abundance of these fragments provides a characteristic fingerprint for the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the specific vibrational modes of its structural components.

The analysis of the spectrum allows for the confirmation of key features of the indazole ring system and its substituents. The high-wavenumber region typically shows C-H stretching vibrations from both the aromatic ring and the methyl group. The fingerprint region, which is unique to each molecule, contains a wealth of information, including the stretching and bending vibrations of the fused ring system.

Key absorptions include those for the aromatic C=C stretching, the C-N stretching of the pyrazole ring, and the out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern on the benzene ring. The presence of the bromine atom is confirmed by a characteristic C-Br stretching vibration, which typically appears in the lower wavenumber region of the spectrum. Similarly, the vibrations associated with the N-methyl group provide clear evidence of its presence.

While a complete, published spectrum for this compound is not widely available, data from closely related analogues, such as 1-(4-bromophenyl)-3-methyl-1H-indazole, show characteristic peaks at approximately 1591, 1492, 1019, 822, and 745 cm⁻¹ rsc.org. Based on the known ranges for specific bond vibrations, the expected IR absorption data for this compound can be summarized as follows.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Indazole Ring |

| 2950-2850 | Aliphatic C-H Stretch | N-Methyl Group |

| 1610-1580 | C=C Aromatic Ring Stretch | Indazole Ring |

| 1510-1450 | C=N Stretch | Pyrazole Ring |

| 1380-1360 | C-H Bend | N-Methyl Group |

| 850-750 | C-H Out-of-Plane Bend | Substituted Benzene Ring |

| 650-550 | C-Br Stretch | Bromo-substituent |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous structural determination of this compound, definitively confirming the connectivity of the atoms and the position of the bromo and methyl substituents on the indazole core.

The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. This analysis yields crucial data, including bond lengths, bond angles, and torsion angles, which define the molecule's geometry.

For indazole derivatives, X-ray crystallography is particularly important for distinguishing between potential isomers. For instance, it can differentiate between the 1-methyl and 2-methyl isomers, as the substituent position fundamentally alters the crystal packing and molecular geometry. While a specific crystal structure for this compound has not been reported in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC), studies on similar molecules, such as methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, demonstrate the utility of this method nih.goviucr.org.

A hypothetical crystallographic analysis would yield a data table containing the parameters listed below.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Description | Expected Value/Information |

|---|---|---|

| Crystal System | The basic shape of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | e.g., a = 8.5 Å, b = 10.2 Å, c = 9.8 Å; β = 95° |

| Z | The number of molecules per unit cell. | Integer value (e.g., 4) |

| Bond Lengths | The distances between bonded atoms (e.g., C-Br, N-CH₃, C-N). | Measured in Angstroms (Å) |

| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C). | Measured in degrees (°) |

| Torsion Angles | The dihedral angles describing the conformation of the molecule. | Measured in degrees (°) |

This crystallographic data would serve as the gold standard for the structural characterization of this compound in the solid state.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1 Methyl 1h Indazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For indazole derivatives, DFT calculations are routinely employed to optimize the molecular geometry and to determine various electronic properties. nih.govbeilstein-journals.org Studies on related indazole structures often utilize the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. rsc.orgresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and charge distributions within the molecule. For instance, DFT has been used to elucidate the mechanisms of N-alkylation in substituted indazoles, demonstrating how electronic factors control regioselectivity. beilstein-journals.org Although specific DFT studies focusing solely on 4-Bromo-1-methyl-1H-indazole are not extensively detailed in the literature, the methodologies applied to similar compounds are directly transferable and essential for predicting its structural and electronic characteristics. nih.govbeilstein-journals.org

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov DFT calculations on various indazole derivatives have been performed to determine their FMO energy levels and energy gaps. nih.govrsc.org This analysis helps in identifying the potential sites for electrophilic and nucleophilic attacks. For this compound, FMO analysis would predict how the bromo and methyl substituents influence the electron distribution and reactivity of the indazole core.

Below is a table showing representative HOMO-LUMO gap data from DFT studies on other indazole derivatives, illustrating the application of this analysis.

| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| 1-Butyl-1H-indazole-3-carboxamide (8a) | -8.54 | -2.71 | 5.83 | nih.gov |

| N-(4-Chlorophenyl)-1-butyl-1H-indazole-3-carboxamide (8c) | -9.21 | -3.20 | 6.01 | nih.gov |

| 1-Butyl-N-(p-tolyl)-1H-indazole-3-carboxamide (8s) | -8.67 | -2.67 | 6.00 | nih.gov |

This table presents data for illustrative indazole derivatives to demonstrate the concept of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.de An MEP map displays the electrostatic potential on a constant electron density surface, using a color spectrum to indicate different potential values. rsc.org

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In an indazole molecule, these regions are typically located around the nitrogen atoms. rsc.orgacs.org

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms. rsc.org

Green Regions: Denote areas of neutral or near-zero potential.

MEP analysis for indazole derivatives helps in predicting intermolecular interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. rsc.orguni-muenchen.de For this compound, an MEP map would reveal how the electronegative bromine atom and the electron-donating methyl group modulate the charge landscape of the aromatic system, thereby influencing its interaction with other molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide valuable insights into the conformational flexibility of a molecule and its stability in various environments, such as in an aqueous solution or within a lipid bilayer. MD simulations have been applied to study the behavior of ligands within protein binding sites, offering a dynamic view that complements the static picture from docking studies. uzh.ch

While specific MD simulation studies focused on this compound are not prominent in publicly available literature, this technique remains a powerful prospective tool. Such simulations could be employed to assess its conformational dynamics, solvation properties, and the stability of its potential complexes with biological macromolecules, providing a deeper understanding of its behavior at a molecular level.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. brieflands.com It is an essential tool in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. nih.gov

Docking studies on various indazole derivatives have demonstrated their potential to interact with a range of biological targets, including protein kinases and DNA gyrase. nih.govjmchemsci.com These studies predict the binding energy, which is an estimate of the ligand's affinity for the protein, and identify key intermolecular interactions such as:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand in the binding pocket.

Halogen Bonds: The bromine atom in this compound could participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can enhance binding affinity and selectivity.

π-π Stacking: Interactions between the aromatic indazole ring and aromatic amino acid residues of the protein.

For example, docking studies on N-substituted indazole-3-carboxamides against the renal cancer-related protein (PDB: 6FEW) have identified derivatives with high binding energies, suggesting strong potential for inhibition. nih.gov Similarly, other indazole-based compounds have been docked into the active site of the DNA gyrase enzyme (PDB: 1KZN), revealing excellent bonding interactions. jmchemsci.com Though specific docking results for this compound are not detailed, the extensive research on its analogs provides a strong basis for its potential as a ligand for various protein targets.

The table below summarizes docking results for several indazole derivatives against different protein targets, showcasing the application of this computational method.

| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Source |

| N-(4-Bromophenyl)-1-butyl-1H-indazole-3-carboxamide (8v) | Renal Cancer-related Protein (6FEW) | -10.12 | Not specified | nih.gov |

| 1-Butyl-N-(3,4,5-trimethoxyphenyl)-1H-indazole-3-carboxamide (8w) | Renal Cancer-related Protein (6FEW) | -10.23 | Not specified | nih.gov |

| 1-Butyl-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide (8y) | Renal Cancer-related Protein (6FEW) | -10.15 | Not specified | nih.gov |

| Indazolyl-ethanone derivative (5D) | DNA Gyrase (1KZN) | Not specified | GLU-50, GLY-77, ARG-76 | jmchemsci.com |

| 2-(3-bromo-4-nitrophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole (8) | PARP1 | -7.29 | Not specified | researchgate.net |

This table presents data for illustrative indazole derivatives to demonstrate the application of molecular docking.

Binding Affinity Estimation

While specific binding affinity data for this compound is not extensively documented in publicly available literature, the binding affinities of structurally related bromo-indazole derivatives have been investigated against various therapeutic targets. This information allows for an estimation of the potential of this compound to interact with similar biological macromolecules.

Molecular docking is a key computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For instance, studies on bromo-indazole derivatives have explored their potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. nih.gov Research on a series of 3-substituted 1H-indazoles revealed that derivatives with specific substitutions could achieve potent inhibitory activity, with IC50 values in the nanomolar range. nih.gov For example, certain derivatives demonstrated IC50 values of 720 nM and 770 nM against the IDO1 enzyme. nih.gov

These findings suggest that the bromo-indazole scaffold can serve as a valuable pharmacophore for interacting with specific biological targets. The bromine atom, with its electron-withdrawing properties and potential for halogen bonding, along with the nitrogen atoms in the indazole ring capable of hydrogen bonding, are crucial for binding.

The following table summarizes the predicted physicochemical properties of this compound, which are important parameters in estimating its drug-likeness and potential for target binding.

| Property | Predicted Value | Source |

| Molecular Weight | 211.06 g/mol | avantorsciences.com |

| XlogP (predicted) | 2.3 | uni.lu |

| Hydrogen Bond Donors | 0 | uni.lu |

| Hydrogen Bond Acceptors | 1 | uni.lu |

| Rotatable Bonds | 0 | uni.lu |

| Topological Polar Surface Area (TPSA) | 17.82 Ų | uni.lu |

This table is interactive. Users can sort the data by clicking on the column headers.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. These analyses help in identifying the key molecular features responsible for a compound's therapeutic effects and guide the rational design of new, improved analogs.

Prediction of Biological Activity

SAR analyses of bromo-indazole derivatives have revealed critical insights into the role of substituents and their positions on the indazole ring. For instance, in a series of 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol derivatives, the position of substituents on the 1H-indazole scaffold was found to be crucial for their inhibitory effect on the IDO1 enzyme. nih.gov

The general biological activities of the indazole class of compounds, to which this compound belongs, are known to include antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The specific activity of this compound would be influenced by the presence and position of the bromo and methyl groups. The bromine atom at the 4-position can influence the electronic distribution of the indazole ring and participate in halogen bonding with target proteins. The methyl group at the 1-position can affect the compound's lipophilicity and steric interactions within a binding pocket.

Design of Novel Analogs

The insights gained from SAR and QSAR studies on related bromo-indazole compounds provide a rational basis for the design of novel analogs of this compound with potentially enhanced biological activity.

Based on the understanding that the bromo-indazole scaffold is a viable starting point for developing enzyme inhibitors, novel analogs could be designed by introducing various functional groups at different positions of the indazole ring. For example, guided by the SAR of IDO1 inhibitors, one could explore substitutions at the 3-position of the this compound core. nih.gov

Furthermore, computational approaches like molecular docking can be employed to screen virtual libraries of novel this compound analogs against specific protein targets. This allows for the prioritization of compounds with the highest predicted binding affinities for synthesis and biological evaluation. The synthesis of such novel derivatives can be achieved through various established chemical routes. brieflands.com

The design of new analogs would also consider pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Computational tools can predict these properties, helping to ensure that the newly designed molecules have a higher probability of success in later stages of drug development.

Medicinal Chemistry and Biological Applications of 4 Bromo 1 Methyl 1h Indazole

Pharmacological Relevance of Indazole Derivatives

The indazole nucleus, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a structure of significant interest in medicinal chemistry. nih.govnih.gov Although derivatives of indazole are rarely found in nature, they form the basic scaffold for a multitude of synthetic compounds with a wide array of biological activities. nih.govnih.gov The versatility of the indazole ring allows for extensive functionalization, leading to the development of compounds with therapeutic potential across various disease areas. benthamdirect.comingentaconnect.comnih.gov

Indazole derivatives have been extensively studied and are recognized for their broad pharmacological importance. nih.gov Research has demonstrated their value in the treatment of inflammatory disorders, cancer, and neurodegenerative diseases. nih.govbenthamdirect.comingentaconnect.com The scaffold is a key component in several clinically approved drugs, highlighting its significance in drug design and development. nih.govnih.govmdpi.com For instance, Pazopanib and Axitinib are indazole-containing tyrosine kinase inhibitors approved for cancer therapy, while Bendazac and Benzydamine are used as non-steroidal anti-inflammatory drugs. nih.govnih.gov The diverse biological activities stem from the ability of the indazole core to interact with various biological targets, including protein kinases and other enzymes. nih.govsci-hub.se This has cemented the indazole scaffold as a "privileged structure" in medicinal chemistry, continually inspiring the design of new therapeutic agents. nih.govmdpi.com

Investigations of Biological Activities

The indazole scaffold is the foundation for numerous compounds exhibiting a wide spectrum of biological effects. nih.gov These activities are often tuned by the nature and position of substituents on the bicyclic ring system. The following sections detail the key biological activities investigated for indazole derivatives, with a focus on findings relevant to structures related to 4-Bromo-1-methyl-1H-indazole.

The indazole framework is a cornerstone in the development of modern anti-cancer agents. rsc.orgdntb.gov.ua Numerous derivatives have been found to possess potent antiproliferative and antitumor activities, acting through various mechanisms of action. nih.govbenthamdirect.comingentaconnect.comnih.gov Several FDA-approved small molecule anti-cancer drugs, such as Pazopanib and Niraparib, feature the indazole scaffold, demonstrating its clinical importance. nih.govmdpi.comrsc.org

Research into indazole derivatives has revealed their ability to inhibit cancer cell proliferation and induce apoptosis. rsc.org For example, one study reported a series of indazole derivatives, with compound 2f showing potent growth inhibitory activity against several cancer cell lines, including the 4T1 breast cancer line, with IC50 values ranging from 0.23 to 1.15 µM. rsc.org This compound was found to promote apoptosis by upregulating cleaved caspase-3 and Bax while downregulating Bcl-2. rsc.org Another study on 1H-indazole-3-amine derivatives identified a compound (6o) with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) and high selectivity over normal cells. nih.gov

The anti-cancer mechanisms of indazole derivatives are diverse. Beyond kinase inhibition, they can target epigenetic regulators. nih.gov A series of 3-methyl-1H-indazole derivatives were designed as inhibitors of Bromodomain-containing Protein 4 (BRD4), an epigenetic reader implicated in cancer gene expression. nih.gov Several of these compounds exhibited strong affinity for BRD4 and potently suppressed the proliferation of the MV4;11 cancer cell line. nih.gov

Indazole derivatives have been a subject of significant research for their anti-inflammatory properties. nih.govbenthamdirect.comingentaconnect.comnih.gov This has led to the development of commercially available non-steroidal anti-inflammatory drugs (NSAIDs) like Benzydamine. nih.govnih.gov The anti-inflammatory action of these compounds is often linked to their ability to modulate key pathways involved in the inflammatory response. sci-hub.se

One of the mechanisms involves the inhibition of enzymes that produce inflammatory mediators. sci-hub.se For example, certain indazole derivatives have been identified as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in the production of the inflammatory cytokine TNF-α. sci-hub.se This makes them potentially useful in treating conditions like asthma, psoriasis, and arthritis. sci-hub.se Additionally, some indazole-3-ol derivatives have shown inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme that catalyzes the formation of leukotrienes, which are mediators in asthma and allergic diseases. sci-hub.se The combination of a 1-benzyl, 3-OH, and 5-OMe or 5-OH substitution on the indazole ring was found to be important for 5-LOX inhibition. sci-hub.se

The indazole core has been incorporated into various molecular structures to explore its potential as an antimicrobial and antibacterial agent. nih.govbenthamdirect.comingentaconnect.comnih.gov Studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. sci-hub.seresearchgate.net

A notable study focused on a series of novel 4-bromo-1H-indazole derivatives designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, making it an attractive target for new antibiotics. The synthesized compounds were tested against various bacterial strains, showing the best activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov Specifically, compound 9 in this series demonstrated an activity of 4 µg/mL against S. pyogenes, which was significantly more active than the reference compound 3-methoxybenzamide (B147233) (3-MBA) and the antibiotic ciprofloxacin. nih.gov Other compounds in the series also showed potent activity against penicillin-resistant Staphylococcus aureus. nih.gov This highlights the potential of the 4-bromo-indazole scaffold in developing new antibacterial agents that can combat resistant bacteria. nih.gov

| Compound | Activity against S. pyogenes PS (µg/mL) | Relative Activity vs. Ciprofloxacin |

|---|---|---|

| Compound 9 | 4 | 2-fold more active |

| Ciprofloxacin (Reference) | Not specified, but used for comparison | Reference |

| Oxacillin Sodium (Reference) | Not specified, but used for comparison | Compound 9 was 4x less active |

The broad biological profile of the indazole nucleus includes potential antiviral activity. nih.govbenthamdirect.comingentaconnect.comnih.gov While specific studies on this compound are limited in this area, the general class of indazole derivatives has been investigated for effects against various viruses, including HIV. researchgate.net The structural features of the indazole ring allow it to serve as a pharmacophore that can be adapted to interact with viral targets. Research continues to explore the modification of the indazole scaffold to identify new leads for antiviral drug discovery. sci-hub.se

A primary mechanism through which indazole derivatives exert their pharmacological effects is by inhibiting specific enzymes. nih.gov Their structural framework is well-suited for fitting into the active sites of various enzymes, leading to modulation of their activity.

Several classes of enzymes have been identified as targets for indazole-based inhibitors:

Protein Kinases: This is one of the most significant areas of research for indazole derivatives, particularly in oncology. nih.gov Compounds like Pazopanib are multi-kinase inhibitors. rsc.org

Bromodomain-containing Protein 4 (BRD4): As an epigenetic 'reader,' BRD4 is a therapeutic target in cancer. A series of 3-methyl-1H-indazole derivatives were developed as potent BRD4 inhibitors, demonstrating the scaffold's utility in targeting epigenetic mechanisms. nih.gov

Bacterial Enzymes: The antibacterial activity of some indazoles is due to enzyme inhibition. For instance, 4-bromo-1H-indazole derivatives have been synthesized as inhibitors of FtsZ, a key protein in bacterial cell division. nih.gov Other research has pointed to indazoles inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. sci-hub.se

Enzymes in Inflammatory Pathways: Indazole derivatives have been shown to inhibit enzymes like phosphodiesterase type 4 (PDE4) and 5-lipoxygenase (5-LOX), which are crucial in the production of inflammatory mediators. sci-hub.se

Indoleamine 2,3-dioxygenase 1 (IDO1): This enzyme is a target in immunotherapy. Certain 3-substituted 1H-indazoles have been investigated as IDO1 inhibitors. nih.gov

| Enzyme Target | Therapeutic Area | Reference |

|---|---|---|

| Protein Kinases | Anti-cancer | nih.gov |

| Bromodomain-containing Protein 4 (BRD4) | Anti-cancer (Epigenetics) | nih.gov |

| Filamentous temperature-sensitive protein Z (FtsZ) | Antibacterial | nih.gov |

| DNA Gyrase | Antibacterial | sci-hub.se |

| Phosphodiesterase 4 (PDE4) | Anti-inflammatory | sci-hub.se |

| 5-Lipoxygenase (5-LOX) | Anti-inflammatory | sci-hub.se |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Immunotherapy/Anti-cancer | nih.gov |

Receptor Interaction Studies (e.g., GPCRs, Kinases)

The indazole scaffold is a privileged structure known to interact with various biological receptors, most notably protein kinases. nih.gov Although specific interaction studies for this compound are limited, the broader family of indazole derivatives has been extensively developed as kinase inhibitors. ucsf.edu

Kinase Interaction: Indazole derivatives have been successfully designed to target a multitude of kinases by acting as ATP-competitive inhibitors. ucsf.edu The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction motif for many kinase inhibitors. mdpi.com

For instance, research on various substituted indazoles has demonstrated potent inhibitory activity against kinases such as:

Akt (Protein Kinase B): The first selective Akt inhibitors were based on an indazole scaffold. ucsf.edu

Fibroblast Growth Factor Receptors (FGFRs): Novel 1H-indazole-based derivatives have been identified as inhibitors of FGFR1-3. nih.govbenthamdirect.com One of the most active compounds, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, was found to inhibit FGFR1 with an IC50 value of 100 nM. benthamdirect.com

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to 1H-indazole derivatives with strong potency against EGFR and its mutants, such as T790M. nih.gov

Tpl2 Kinase: A high-throughput screening effort identified an indazole compound as a micromolar Tpl2 inhibitor, which was subsequently optimized to achieve nanomolar potency. nih.gov

PI3K/AKT/mTOR Pathway Kinases: 3-amino-1H-indazole derivatives have been shown to target this critical cancer-related signaling pathway. nih.gov

The bromine atom at the 4-position and the methyl group at the 1-position of this compound would influence its steric and electronic properties, thereby modulating its binding affinity and selectivity for different kinase targets. The bromine, a halogen atom, can participate in halogen bonding or occupy hydrophobic pockets within the receptor, while the N1-methylation prevents the formation of a hydrogen bond at that position but can enhance metabolic stability and cell permeability.

GPCR Interaction: While the interaction of indazoles with kinases is well-documented, their role as ligands for G-protein coupled receptors (GPCRs) is less defined. However, the versatility of the indazole scaffold suggests potential interactions. GPCR binding pockets are diverse, and small molecules like this compound could potentially fit into allosteric or orthosteric sites. Further screening and computational studies would be necessary to explore this potential.

| Kinase Family | Example Indazole Derivative | Reported Activity (IC50) | Reference |

|---|---|---|---|

| FGFR | 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative | 2.9 nM (FGFR1) | nih.gov |

| EGFR | 1H-indazole derivative 109 | 5.3 nM (EGFR T790M) | nih.gov |

| ERK 1/2 | 3(S)-thiomethyl pyrrolidine-1H-indazole derivative | 20 nM (ERK1), 7 nM (ERK2) | nih.gov |

| VEGFR-2 | Indazole–pyrimidine derivative with sulfonamide | 34.5 nM | nih.gov |

| Tpl2 | Optimized C3 and C5 substituted indazole | Nanomolar potency | nih.gov |

Other Potential Biological Activities (e.g., Anti-diabetic, Neuroprotective)

Anti-diabetic Activity: Several studies have highlighted the potential of indazole derivatives as anti-diabetic agents. nih.govnih.gov The mechanism often involves the inhibition of key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase. nih.govresearchgate.net For example, a series of indazole-based thiadiazole hybrids demonstrated remarkable inhibitory activity against α-glucosidase. nih.gov Another study on indazole-based thioxothiazolidine derivatives found a compound with an IC50 value of 0.71 µM against α-amylase, which was significantly more potent than the standard drug, acarbose. researchgate.net These findings suggest that the this compound scaffold could be a valuable starting point for developing new anti-diabetic compounds.

Neuroprotective Activity: The indazole core has also been explored for its neuroprotective potential. researchgate.net Alzheimer's disease, a major neurodegenerative disorder, is a key area of this research. researchgate.net Some indazole derivatives have shown selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's. researchgate.net Additionally, certain derivatives have demonstrated anti-inflammatory and antioxidant properties, protecting neuronal cells from β-amyloid-induced cell death. researchgate.net Given that oxidative stress is a key factor in neuronal damage, the antioxidant capabilities of indazole-related structures are of significant interest for neuroprotection. mdpi.commdpi.com

Mechanisms of Action at the Molecular Level

Target Identification and Validation

For the indazole class of compounds, target identification often begins with high-throughput screening (HTS) against panels of enzymes, such as kinases, or through fragment-based screening. nih.gov Once a hit, like an indazole derivative, is identified, target validation proceeds. For instance, if an indazole compound shows anti-proliferative effects in a cancer cell line, downstream experiments are conducted to confirm that the effect is due to the inhibition of the intended target.

In the context of kinase inhibitors, this can involve:

Western Blot Analysis: To check if the compound reduces the phosphorylation of the kinase's known substrates in cells.

Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the compound to the target protein inside the cell.

Genetic Approaches: Using siRNA or CRISPR to knock down the target kinase and observe if it mimics the effect of the compound.

For this compound, a similar path would be followed. Initial screening could identify a primary target, such as a specific kinase. benthamdirect.com Validation would then confirm that the compound's biological effects are a direct result of modulating this target's activity. nih.gov

Cellular Pathway Modulation

Once a target is validated, the focus shifts to how its modulation affects cellular pathways. Indazole derivatives, particularly as kinase inhibitors, can have profound effects on signaling cascades that control cell fate.

PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival, and it is often dysregulated in cancer. nih.gov A series of 3-amino-1H-indazole derivatives were found to inhibit this pathway, leading to G2/M cell cycle arrest and apoptosis in cancer cells. nih.gov The modulation was confirmed by observing changes in the levels of key pathway proteins like Cyclin B1 and Bcl-xL. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling route. Indazole-based sulfonamides have been investigated as potential inhibitors of MAPK1, a key component of this pathway. mdpi.com Furthermore, indazole inhibitors of Tpl2 kinase were shown to block the phosphorylation of Erk, a downstream effector in the MAPK cascade. nih.gov

A compound like this compound, upon engaging its specific target (e.g., a kinase), would trigger a cascade of downstream events. This could involve the inhibition of cell proliferation, the induction of programmed cell death (apoptosis), or the suppression of cell migration, depending on the specific pathway being modulated. rsc.orgnih.gov

Drug Discovery and Development Pipeline

Lead Compound Identification and Optimization

The journey of a drug from concept to clinic often starts with the identification of a "hit" compound from a large-scale screening campaign, which is then developed into a "lead" compound. The indazole scaffold is a frequent starting point in such endeavors. nih.gov

Lead Identification: A lead compound is a molecule that shows promising activity towards a particular biological target and has physicochemical properties suggestive of drug-like potential. An initial hit, such as an indazole derivative identified from a high-throughput screen, often has modest potency and may lack ideal properties. nih.gov For example, an indazole hit against Tpl2 kinase initially had an activity in the single-digit micromolar range. nih.gov

Lead Optimization: This phase involves the iterative process of synthesizing and testing analogues of the lead compound to improve its pharmacological profile. Medicinal chemists use structure-activity relationships (SAR) to guide modifications. For this compound, optimization might involve:

Modifying the 4-position: Replacing the bromine with other halogens or small functional groups to fine-tune binding interactions and physicochemical properties.

Exploring other positions: Adding substituents at the 3, 5, 6, or 7-positions of the indazole ring to enhance potency and selectivity. For instance, modifications at the C3 and C5 positions of the Tpl2 kinase inhibitor lead compound resulted in a derivative with significantly improved potency. nih.gov

Varying the N1-substituent: Replacing the methyl group with other alkyl or aryl groups to modulate properties like solubility and metabolic stability.

This optimization process aims to enhance target affinity and selectivity, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and reduce off-target toxicity.

| Lead Compound Moiety | Modification Strategy | Objective | Example from Indazole Research |

|---|---|---|---|

| Indazole Core | Substitution at C3, C5, C6 positions | Improve potency and selectivity | Optimization of Tpl2 kinase inhibitors by modifying C3 and C5 positions. nih.gov |

| Indazole Core | Introduction of sulfonamide or amide groups | Enhance hydrogen bonding and activity | Indazole–pyrimidine derivatives with sulfonamide groups showed enhanced VEGFR-2 inhibition. nih.gov |

| N1-Position | Alkylation (e.g., methylation) | Improve metabolic stability and cell permeability | The N1-methyl group in this compound is a common modification. |

| Aromatic Ring | Halogenation (e.g., Bromination at C4) | Modulate electronic properties, potential for halogen bonding | The 4-bromo substitution is a key feature of the title compound. |

Development of Fluorescent Probes

While specific research detailing the use of this compound in the development of fluorescent probes is not extensively documented in publicly available literature, the broader indazole scaffold has shown significant promise in this area. The inherent aromatic and electron-rich nature of the indazole ring system makes it an attractive core for the design of fluorophores.

A notable example involves the development of a new class of fluorescent dyes based on the benzo[f]indazole scaffold. These compounds have been shown to absorb light and emit a glowing blue fluorescence. Researchers have undertaken comprehensive studies of the electronic, structural, electrochemical, and photophysical properties of these benzo[f]indazole-based dyes. The aim of these studies is to understand the relationship between their molecular structure and photophysical properties to assess their suitability as fluorescent probes for bioimaging and other light-driven applications. The performance of these benzo[f]indazole dyes has been reported to surpass that of some commercially available fluorophores, exhibiting brighter and more sustained emission even under intense and prolonged illumination.

This research highlights the potential of the indazole core as a versatile platform for the creation of novel fluorescent probes. The strategic modification of the indazole scaffold, including the introduction of substituents such as a bromo group and a methyl group at specific positions, as seen in this compound, could be a viable strategy for fine-tuning the photophysical properties of new fluorescent probes for specific biological applications. Further research in this area could lead to the development of novel imaging agents for cellular and molecular biology.

Preclinical Studies (Excluding Dosage/Administration)

Preclinical investigations into this compound and its derivatives have revealed promising therapeutic potential, particularly in the realms of antibacterial and anticancer activities.

Antibacterial Activity:

A significant area of preclinical research has focused on the development of novel 4-bromo-1H-indazole derivatives as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial bacterial cell division protein and a validated target for the development of new antibacterial agents. In one study, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity and their ability to inhibit FtsZ.

The synthesized compounds were tested against various Gram-positive and Gram-negative bacteria. Notably, some of these derivatives exhibited potent activity, particularly against penicillin-resistant Staphylococcus aureus. The mechanism of action was investigated through molecular docking studies, which indicated that the 4-bromo-1H-indazole moiety could effectively bind to the active site of the FtsZ protein, thereby inhibiting its function and disrupting bacterial cell division.

| Compound Type | Biological Target | Key Findings | Therapeutic Potential |

|---|---|---|---|

| 4-Bromo-1H-indazole derivatives | Filamentous temperature-sensitive protein Z (FtsZ) | Inhibition of FtsZ protein, leading to disruption of bacterial cell division. Potent activity against penicillin-resistant Staphylococcus aureus. | Antibacterial agents |

| Various Indazole Derivatives | Kinases (e.g., Bcr-Abl) | Potent inhibition of cancer-related kinases. For example, certain 1H-indazol-3-amine derivatives showed strong inhibitory activity against the Bcr-Abl kinase, implicated in chronic myeloid leukemia. nih.gov | Anticancer agents |

Anticancer Activity:

The broader class of indazole derivatives has been extensively studied for its anticancer properties. Numerous preclinical studies have demonstrated the potential of indazole-containing compounds to inhibit the growth of various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

For instance, research has shown that certain 1H-indazol-3-amine derivatives are potent inhibitors of the Bcr-Abl kinase, a key driver in chronic myeloid leukemia. nih.gov These compounds have demonstrated significant inhibitory activity against both the wild-type and a mutated, drug-resistant form of the Bcr-Abl protein. nih.gov These findings underscore the potential of the indazole scaffold, including derivatives of this compound, as a valuable starting point for the design of novel and effective anticancer agents.

Clinical Trials (Referencing Indazole-containing compounds)

The therapeutic potential of the indazole scaffold is further underscored by the number of indazole-containing compounds that have progressed into clinical trials and, in some cases, have received regulatory approval. bldpharm.com While there is no specific information available linking this compound directly to clinical trials, the success of other indazole derivatives highlights the clinical relevance of this chemical class.

Several FDA-approved drugs feature the indazole core, demonstrating its importance in modern medicine. These drugs target a range of diseases, primarily in the field of oncology. nih.govbldpharm.com

| Drug Name | Therapeutic Use | Mechanism of Action (Simplified) |

|---|---|---|

| Axitinib | Renal Cell Carcinoma | Tyrosine Kinase Inhibitor |

| Pazopanib | Renal Cell Carcinoma, Soft Tissue Sarcoma | Tyrosine Kinase Inhibitor |

| Entrectinib | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer | Tyrosine Kinase Inhibitor |

| Niraparib | Ovarian, Fallopian Tube, and Primary Peritoneal Cancer | PARP Inhibitor |

| Granisetron | Chemotherapy-induced nausea and vomiting | 5-HT3 Receptor Antagonist |

| Benzydamine | Pain and inflammation | Non-steroidal anti-inflammatory drug (NSAID) |

| Bendazac | Cataracts | Anti-cataract agent |

The successful clinical development of these drugs validates the indazole scaffold as a "privileged structure" in medicinal chemistry. A privileged structure is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by structural modifications. The diverse biological activities of indazole-containing drugs, from kinase inhibition in cancer to receptor antagonism for antiemetic effects, exemplify this concept. The journey of these compounds from preclinical research to clinical application provides a strong rationale for the continued exploration of novel indazole derivatives, such as those derived from this compound, for the treatment of various human diseases.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for 4-Bromo-1-methyl-1H-indazole Derivatives

Recent research has emphasized the use of this compound as a versatile building block for creating diverse and complex molecular architectures. Modern synthetic chemistry has leveraged this compound in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the indazole core. mit.edu For instance, Negishi coupling reactions have been successfully employed to synthesize a library of C(sp3)-enriched drug-like molecules. nih.govacs.org Furthermore, the compound serves as a precursor in the synthesis of novel phosphine (B1218219) and stibine (B1205547) ligands by undergoing lithiation followed by quenching with an appropriate electrophile, such as Ph2PCl or Ph2SbCl. acs.orgacs.org These strategies are crucial for developing new catalysts and functional materials.

Many complex molecules derived from this compound can be asymmetric, containing one or more stereocenters. google.com The biological activity of such compounds is often dependent on their specific stereochemistry. Consequently, a significant future direction is the development of stereoselective synthetic methods to produce optically active or racemic forms of these derivatives. google.com While direct asymmetric synthesis starting from this compound is an emerging area, the broader field of indazole chemistry has seen success in applications like asymmetric hydrogenation using chiral indazole-based ligands. acs.org This precedent suggests a strong potential for developing chiral catalysts or employing chiral auxiliaries to control the stereochemical outcome of reactions involving the this compound scaffold, yielding enantiomerically pure compounds for pharmacological evaluation.